N-methyl-N-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide
Overview
Description
N-methyl-N-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide is a complex organic compound with a unique structure that combines a sulfonamide group with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide typically involves the reaction of a sulfonamide precursor with a pyrrolidine derivative. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution reaction. Common reagents used in the synthesis include methylamine and gamma-butyrolactone .
Industrial Production Methods
Industrial production of this compound may involve large-scale ester-to-amide conversions, where gamma-butyrolactone is treated with methylamine. Alternative routes include the partial hydrogenation of N-methylsuccinimide and the reaction of acrylonitrile with methylamine followed by hydrolysis .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents such as hydrogen peroxide and nitric acid.
Reduction: Can be reduced using agents like zinc borohydride.
Substitution: Participates in nucleophilic substitution reactions, especially in the presence of bases.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Zinc borohydride.
Bases: Methylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfonic acids, while reduction can yield amines .
Scientific Research Applications
N-methyl-N-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as multiple myeloma.
Industry: Utilized in the recovery of hydrocarbons and as a solvent for polymers.
Mechanism of Action
The mechanism of action of N-methyl-N-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-pyrrolidone: Shares the pyrrolidine ring structure and is used in similar industrial applications.
N-methylsuccinimide: Another related compound used in synthetic routes.
Uniqueness
N-methyl-N-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide is unique due to its combination of a sulfonamide group with a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-methyl-N-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11-12(14(17)16-9-4-5-10-16)7-6-8-13(11)15(2)20(3,18)19/h6-8H,4-5,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXAJCMZWGLJSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N(C)S(=O)(=O)C)C(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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